molecular formula C9H5F2NO4 B13726495 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid

3-(3,5-Difluoro-4-nitrophenyl)acrylic acid

Cat. No.: B13726495
M. Wt: 229.14 g/mol
InChI Key: DMHLTJAYXVMWMQ-OWOJBTEDSA-N
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Description

3-(3,5-Difluoro-4-nitrophenyl)acrylic acid is a fluorinated nitroaromatic compound featuring an acrylic acid backbone (CH₂=CHCOOH) substituted at the β-position with a 3,5-difluoro-4-nitrophenyl group.

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(3,5-difluoro-4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12(15)16/h1-4H,(H,13,14)/b2-1+

InChI Key

DMHLTJAYXVMWMQ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitrocinnamic acid can be achieved through several methods. One common approach involves the nitration of 3,5-difluorocinnamic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts to couple 3,5-difluorobenzene with a suitable cinnamic acid derivative .

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-nitrocinnamic acid may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-nitrocinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3,5-difluoro-4-aminocinnamic acid.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of 3,5-difluoro-4-aminocinnamic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-nitrocinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-nitrocinnamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences
Compound Name Molecular Formula Key Substituents Backbone Structure
3-(3,5-Difluoro-4-nitrophenyl)acrylic acid C₉H₅F₂NO₄ 3,5-difluoro, 4-nitro Acrylic acid (CH₂=CHCOOH)
2-(3,5-Difluoro-4-nitrophenyl)acetic acid C₈H₅F₂NO₄ 3,5-difluoro, 4-nitro Acetic acid (CH₂COOH)
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4-dihydroxy Acrylic acid (CH₂=CHCOOH)

Key Observations :

  • The fluorine and nitro groups in the target compound enhance electron-withdrawing effects, increasing acidity compared to caffeic acid’s electron-donating hydroxyl groups.
  • The acrylic acid backbone (vs.
Physicochemical Properties
Property This compound (Inferred) 2-(3,5-Difluoro-4-nitrophenyl)acetic acid Caffeic acid
Molecular Weight ~229.13 g/mol 217.13 g/mol 180.16 g/mol
Solubility Likely low in water (due to nitro/fluorine groups) Not reported Soluble in polar solvents
Acidity (pKa) Higher than caffeic acid (nitro group effect) Not reported ~4.6 (carboxylic acid)
Melting Point Not available Not reported 223–225°C (yellow crystals)

Analysis :

  • The nitro group significantly lowers the pKa of the carboxylic acid group compared to caffeic acid, enhancing its suitability as a synthetic intermediate in acid-catalyzed reactions.
  • The fluorine atoms may reduce solubility in aqueous media, favoring organic solvents for reactions or formulations.

Functional Contrasts :

  • The target compound’s nitro group may enable participation in nucleophilic aromatic substitution reactions, unlike caffeic acid’s hydroxyl-dominated reactivity.
  • While caffeic acid is used in food and cosmetics, the fluorine and nitro substituents in the target compound likely restrict it to industrial or research settings due to toxicity concerns.

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